Euphorbia factor L7b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

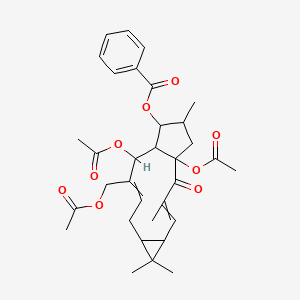

[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUXHDLPKVRONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation and Characterization of Euphorbia Factor L7b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of Euphorbia factor L7b, a lathyrane-type diterpenoid. This document synthesizes information from scientific literature to offer detailed experimental protocols and data for researchers interested in this class of compounds.

Natural Source

This compound is a natural product isolated from the seeds of Euphorbia lathyris, commonly known as caper spurge.[1] This plant is a member of the Euphorbiaceae family and has been used in traditional Chinese medicine.[2] The seeds of E. lathyris are a rich source of various lathyrane-type diterpenoids, which are characterized by a complex tricyclic carbon skeleton.[2][3]

Isolation Methodology

The isolation of this compound is typically achieved through a multi-step process involving solvent extraction, fractionation, and chromatographic separation. While often isolated as part of a broader effort to characterize multiple lathyrane diterpenoids, the following protocol outlines a general yet detailed procedure based on established methods for these compounds from E. lathyris seeds.[2][4]

Experimental Protocol: Isolation of Lathyrane Diterpenoids

2.1.1. Plant Material and Extraction

-

Preparation : Dried and powdered seeds of Euphorbia lathyris (e.g., 10 kg) are used as the starting material.[4]

-

Extraction : The powdered seeds are extracted with 95% ethanol (B145695) at room temperature or under reflux conditions. The extraction is typically repeated three times to ensure maximum yield.[2][4]

-

Concentration : The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

2.1.2. Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.[2] This partitioning separates compounds based on their polarity. The lathyrane diterpenoids, including this compound, are typically found in the less polar fractions, such as the petroleum ether or ethyl acetate extracts.[2][4]

2.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography : The bioactive fraction (e.g., ethyl acetate soluble materials) is subjected to silica gel column chromatography.[4]

-

Sephadex LH-20 Column Chromatography : Further purification of the combined fractions is often carried out using a Sephadex LH-20 column with a mobile phase such as methanol (B129727) to remove pigments and other impurities.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification to isolate individual compounds like this compound is achieved by preparative HPLC, often on a C18 column with a mobile phase of methanol-water or acetonitrile-water.

Experimental Workflow Diagram

Structural Characterization and Data

The structure of this compound and other lathyrane diterpenoids is elucidated using a combination of spectroscopic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the compound.

Quantitative and Spectroscopic Data

Specific quantitative data for the isolation of this compound, such as yield and purity from a given amount of plant material, are not extensively detailed in the available literature. The compound is often isolated as a minor component among a series of structurally related diterpenoids. The table below presents the general characterization data for lathyrane diterpenoids.

| Parameter | Description | Reference |

| Molecular Formula | C₃₃H₄₀O₉ | N/A |

| Molecular Weight | 580.67 g/mol | N/A |

| ¹H NMR | Complex signals in the aliphatic and olefinic regions, characteristic of the lathyrane skeleton and ester functionalities. | [4] |

| ¹³C NMR | Signals corresponding to the tricyclic core, ester carbonyls, and other functional groups. For a similar compound, Euphorbia factor L8, characteristic peaks include those for carbonyls (around δ 196.6, 170.2, 169.7, 164.9 ppm) and olefinic carbons (e.g., δ 146.6, 144.4, 134.3 ppm). | [4] |

| HR-ESI-MS | Provides the exact mass, which is used to confirm the molecular formula. | N/A |

Biological Activity and Signaling Pathways

Lathyrane-type diterpenoids isolated from Euphorbia lathyris have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[2] Some of these compounds have been shown to induce apoptosis through the mitochondrial pathway.[5][6]

While the specific signaling pathways affected by this compound have not been extensively studied, related compounds from the same plant, such as Euphorbia factor L1 and L2, have been investigated for their effects on cellular processes. For instance, Euphorbia factor L2 has been shown to alleviate lipopolysaccharide-induced acute lung injury by suppressing the NF-κB signaling pathway.[7] Euphorbia factor L1 has been reported to inhibit osteoclastogenesis by regulating cellular redox status and inducing apoptosis.[7] These findings suggest that lathyrane diterpenoids can modulate key signaling pathways involved in inflammation and cell survival.

Due to the lack of specific data for this compound, a signaling pathway diagram is not provided. Researchers are encouraged to investigate the specific molecular targets and mechanisms of action for this particular compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-NMR data of three important diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Euphorbia factor L8: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]

The Lathyrane Diterpenoid Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Enzymatic Cascade Leading to a Promising Class of Bioactive Molecules

Lathyrane diterpenoids, a class of structurally complex natural products primarily found in the Euphorbiaceae family, have garnered significant interest from the scientific community for their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties. This technical guide provides a comprehensive overview of the core biosynthesis pathway of lathyrane diterpenoids, with a focus on the key enzymatic steps, quantitative data, and detailed experimental protocols to aid researchers in their exploration and exploitation of these valuable compounds.

The Core Biosynthetic Pathway: From Acyclic Precursor to Tricyclic Scaffold

The biosynthesis of lathyrane diterpenoids commences from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway to the foundational lathyrane structure, exemplified by the formation of jolkinol C, involves a series of remarkable enzymatic transformations, including cyclization, oxidation, and a unique dehydrogenase-mediated ring closure.

The initial committed step is the cyclization of GGPP to form the macrocyclic diterpene casbene (B1241624).[1][2] This reaction is catalyzed by the enzyme casbene synthase (CBS) . Following the formation of the casbene backbone, a series of regio-specific oxidations are carried out by cytochrome P450 monooxygenases (CYPs) . In Euphorbia lathyris, two key P450 enzymes have been identified: CYP71D445 and CYP726A27 .[3][4] These enzymes catalyze the 9-oxidation and 5-oxidation of casbene, respectively.[3]

The final and most unconventional step in the formation of the lathyrane tricycle is mediated by an alcohol dehydrogenase (ADH1) . This enzyme catalyzes the dehydrogenation of the hydroxyl groups introduced by the P450s, which is followed by a rearrangement and a novel cyclization event to yield jolkinol C , a key lathyrane intermediate.[3][4] From jolkinol C, a diverse array of lathyrane diterpenoids are generated through further decorative reactions, such as acylation, although the enzymes responsible for these modifications are still being actively investigated.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis and natural abundance of lathyrane diterpenoids.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax | Reference |

| Casbene Synthase | Ricinus communis | Geranylgeranyl Pyrophosphate | 1.9 | Not Reported | Not Reported | [5] |

| CYP71D445 | Euphorbia lathyris | Casbene | Not Reported | Not Reported | Not Reported | |

| CYP726A27 | Euphorbia lathyris | Casbene | Not Reported | Not Reported | Not Reported | |

| ADH1 | Euphorbia lathyris | Oxidized Casbene | Not Reported | Not Reported | Not Reported |

Note: Kinetic data for the E. lathyris enzymes is currently not available in the public domain.

Table 2: Product Titers in Heterologous Systems

| Product | Host Organism | Titer | Reference |

| Jolkinol C | Saccharomyces cerevisiae | ~800 mg/L | [6] |

| Total Oxidized Casbanes | Saccharomyces cerevisiae | > 1 g/L | [6] |

Table 3: Natural Abundance of Lathyrane Diterpenoids in Euphorbia lathyris Seeds

| Compound | Concentration (mg/g dry weight) | Reference |

| Euphorbia factor L1 | 4.915 | [7] |

| Euphorbia factor L2 | 1.944 | [7] |

| Euphorbia factor L8 | 0.425 | [7] |

Note: Another study reported the isolation of 120 mg of Euphorbia factor L2 from 12 kg of seeds.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the lathyrane diterpenoid biosynthesis pathway.

Protocol 1: In Vitro Assay for Diterpene Synthase Activity (adapted for Casbene Synthase)

This protocol is adapted from general methods for assaying plant diterpene synthases.

1. Enzyme Preparation (Heterologous Expression in E. coli): a. Subclone the full-length or N-terminally truncated coding sequence of casbene synthase (e.g., from R. communis or E. lathyris) into a suitable expression vector (e.g., pET28b+ with an N-terminal His-tag). b. Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the culture at 37°C to an OD600 of 0.6-0.8, then induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 18°C) for 16-20 hours. d. Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors). e. Lyse the cells by sonication on ice and clarify the lysate by centrifugation. f. Purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions. g. Elute the protein and dialyze against storage buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol, 1 mM DTT).

2. Enzyme Assay: a. Prepare the assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, and 5 mM DTT. b. In a glass vial, add 5-10 µg of purified casbene synthase to 500 µL of assay buffer. c. Add the substrate, geranylgeranyl pyrophosphate (GGPP), to a final concentration of ~20 µM. d. Overlay the reaction mixture with 500 µL of a non-polar solvent (e.g., n-hexane or pentane) to trap the volatile diterpene product. e. Incubate the reaction at 30°C for 2-4 hours with gentle shaking. f. After incubation, vortex the vial vigorously to extract the product into the organic layer. g. Separate the organic layer and concentrate it under a stream of nitrogen.

3. Product Analysis: a. Resuspend the concentrated extract in a suitable solvent (e.g., ethyl acetate). b. Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) on a suitable column (e.g., DB-5ms). c. Compare the retention time and mass spectrum of the product with an authentic casbene standard if available, or with published spectra.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. [PDF] Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L. | Semantic Scholar [semanticscholar.org]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Euphorbia Factor L7b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7b, an isolathyrolditerpene compound derived from plants of the Euphorbia genus, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory properties and its role as a modulator of the Liver X Receptor α (LXRα). Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

Introduction

Diterpenoids isolated from Euphorbia species have a long history of use in traditional medicine and have been the subject of extensive scientific investigation due to their diverse and potent biological activities. This compound is one such compound that has demonstrated distinct pharmacological effects. This document collates the current scientific knowledge on this compound, presenting it in a manner that is accessible and actionable for the scientific community.

Biological Activities of this compound

Current research has identified two primary biological activities of this compound: anti-inflammatory activity and modulation of the Liver X Receptor α.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] NO is a key signaling molecule in the inflammatory process, and its inhibition is a common target for anti-inflammatory drug development.

Modulation of Liver X Receptor α (LXRα)

Studies have revealed that this compound can significantly modulate the activity of LXRα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[3][4] Specifically, this compound has been observed to inhibit the transcriptional activity of LXRα and down-regulate its protein expression.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of this compound.

| Biological Activity | Assay | Cell Line | Key Parameter | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | Macrophages or BV-2 cells | IC50 | 23.9 µM | [1][2] |

| LXRα Modulation | Dual-Luciferase Reporter Assay | HEK293 | Relative Luciferase Activity | 0.90 ± 0.05 times that of the blank group (at 50 µmol/L) | [3][4] |

| LXRα Modulation | Western Blot | HEK293 | LXRα Protein Expression | Significantly down-regulated (at 50 µmol/L) | [3] |

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the methodology used to determine the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

4.1.1. Cell Culture and Treatment

-

Macrophage cells (e.g., RAW 264.7 or BV-2) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1-2 hours.

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are included.

4.1.2. Nitric Oxide Measurement (Griess Assay)

-

After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

-

The concentration of nitrite (B80452), a stable metabolite of NO, in the supernatant is measured using the Griess reagent.

-

Briefly, an equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

4.1.3. Data Analysis

-

The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100

-

The IC50 value, the concentration of this compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

LXRα Modulation: Dual-Luciferase Reporter Assay and Western Blot

This section details the experimental procedures to assess the effect of this compound on the transcriptional activity and protein expression of LXRα in HEK293 cells.

4.2.1. Dual-Luciferase Reporter Gene Assay

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cells are seeded in 24-well plates.

-

Cells are co-transfected with an LXRα expression plasmid, an LXR-responsive firefly luciferase reporter plasmid (LXR-Luc), and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing this compound (50 µmol/L) or vehicle control.

-

-

Luciferase Activity Measurement:

-

Following a 24-hour treatment period, cells are lysed using a passive lysis buffer.

-

The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

-

The relative luciferase activity is calculated as the ratio of the normalized firefly luciferase activity in the treated group to that in the control group.

-

4.2.2. Western Blot Analysis

-

Cell Culture and Treatment:

-

HEK293 cells are cultured and treated with this compound (50 µmol/L) as described for the luciferase assay.

-

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

-

The total protein concentration in the lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for LXRα. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the expression of LXRα is normalized to the loading control.

-

Signaling Pathway

The inhibitory effect of this compound on LXRα suggests a potential mechanism for its observed biological activities. By down-regulating LXRα, this compound may influence the expression of LXRα target genes involved in lipid metabolism and inflammation.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and LXRα modulatory activities. The data and protocols presented in this guide provide a solid foundation for researchers to further explore its therapeutic potential. Future studies should focus on elucidating the detailed molecular mechanisms of action, evaluating its efficacy and safety in in vivo models, and exploring its potential for the development of novel therapeutics for inflammatory and metabolic diseases.

References

The Enigmatic Mechanism of Action of Euphorbia Factor L7b: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7b, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, is a member of a chemical family renowned for a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing effects. While extensive research has been conducted on its congeners, the specific mechanism of action of this compound is only beginning to be unveiled. This technical guide synthesizes the preliminary findings on this compound, placing them within the broader context of lathyrane diterpenoids, and provides a framework for future research. Preliminary studies point towards an interaction with the Liver X Receptor (LXR), suggesting a role in the regulation of lipid metabolism, inflammation, and cellular proliferation. This document outlines the current understanding, presents available data in a structured format, and offers detailed experimental protocols to facilitate further investigation into this promising natural product.

Introduction: The Lathyrane Diterpenoids

The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lathyrane-type diterpenoids, characterized by a unique 5/11/3 tricyclic carbon skeleton, have garnered significant attention for their potent pharmacological properties.[1] These compounds have been shown to induce apoptosis and cause cell-cycle arrest in various cancer cell lines, highlighting their potential as anticancer agents.[2][3][4] Furthermore, their ability to modulate multidrug resistance in cancer cells presents a promising avenue for overcoming a significant hurdle in chemotherapy.[1]

While a number of Euphorbia factors, such as L1, L2, and L3, have been the subject of mechanistic studies, this compound has remained comparatively enigmatic. This guide aims to consolidate the nascent research on L7b and provide a comprehensive resource for the scientific community.

Preliminary Mechanism of Action of this compound: Inhibition of Liver X Receptor (LXR)

Recent preliminary studies have provided the first insights into a specific molecular target of this compound. Research indicates that this compound can significantly inhibit the transcriptional activity of Liver X Receptor Alpha (LXRα) and down-regulate its protein expression levels.[5][6]

LXRα is a nuclear receptor that plays a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Its activation has been linked to the induction of apoptosis in various cancer cells, but its role is complex and can be context-dependent. The inhibitory effect of this compound on LXRα suggests a potential mechanism of action that could impact cellular metabolism and signaling pathways regulated by this receptor.

The observed down-regulation of LXRα protein expression by this compound is thought to be a consequence of the inhibition of its transcriptional activity.[5][6] This finding opens up new avenues for investigating the downstream effects of L7b on LXRα target genes and their associated cellular processes.

Hypothetical Signaling Pathway

The preliminary data suggests a direct or indirect interaction of this compound with the LXRα signaling pathway. A simplified representation of this proposed mechanism is depicted below.

Caption: Proposed inhibitory pathway of this compound on LXRα expression.

Broader Context: Potential Mechanisms Based on Related Lathyrane Diterpenoids

Given the limited specific research on this compound, examining the well-documented mechanisms of other lathyrane diterpenoids can provide valuable hypotheses for its mode of action.

Induction of Apoptosis

A hallmark of many lathyrane diterpenoids is their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][2][4] This is a critical mechanism for their anticancer activity. While not yet demonstrated for L7b, it is plausible that it shares this pro-apoptotic capability. The apoptotic pathways induced by other Euphorbia factors often involve the mitochondria, but other pathways may also be relevant.

Cell Cycle Arrest

Several lathyrane diterpenoids have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[2][3] This effect is often a precursor to apoptosis. Future studies should investigate whether this compound can induce cell cycle arrest and at which checkpoints.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related lathyrane diterpenoids. It is important to note that direct cytotoxic data for L7b is not yet available in the reviewed literature.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | HEK293 | LXRα Luciferase Reporter | Activity | Significant Reduction | [5],[6] |

| This compound | HEK293 | Western Blot | LXRα Protein | Significant Down-regulation | [5],[6] |

| Euphlathin A (1) | HTS | Proliferation Assay | IC50 | 6.33 µM | [2] |

| Euphorbia factor L2b (2) | U937 | Cytotoxicity Assay | IC50 | 0.87 µM | [7] |

| Euphorbia factor L28 (2) | 786-0 | Cytotoxicity Assay | IC50 | 9.43 µM | [8] |

| Euphorbia factor L28 (2) | HepG2 | Cytotoxicity Assay | IC50 | 13.22 µM | [8] |

| Euphofischer A (1) | C4-2B | Cytotoxicity Assay | IC50 | 11.3 µM | [9],[10] |

Experimental Protocols

To facilitate further research, this section provides a detailed, representative protocol for an experiment to validate and expand upon the preliminary findings regarding this compound's effect on LXRα transcriptional activity.

Luciferase Reporter Gene Assay for LXRα Transcriptional Activity

Objective: To quantify the effect of this compound on the transcriptional activity of LXRα in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

LXRα-Luciferase reporter plasmid

-

Control luciferase plasmid (e.g., Renilla)

-

Lipofectamine 2000 (or other transfection reagent)

-

This compound (CAS: 93550-95-9)[11]

-

DMSO (cell culture grade)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

96-well white, clear-bottom tissue culture plates

Methodology:

-

Cell Culture and Seeding:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Transfection:

-

Co-transfect the cells with the LXRα-Luciferase reporter plasmid and the control Renilla luciferase plasmid using Lipofectamine 2000, following the manufacturer's instructions.

-

Incubate for 24 hours post-transfection.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a vehicle control (DMSO only) and a positive control if available.

-

Replace the medium in the wells with the treatment media.

-

Incubate for another 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Express the results as relative luciferase units (RLU) and compare the RLU of the treated groups to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

-

Experimental Workflow Diagram

Caption: Workflow for LXRα Luciferase Reporter Gene Assay.

Conclusion and Future Directions

The preliminary evidence suggesting that this compound acts as an inhibitor of LXRα transcriptional activity provides a crucial starting point for elucidating its mechanism of action. However, this is just the tip of the iceberg. Future research should focus on:

-

Confirming the inhibitory effect on LXRα in various cell lines, including cancer cell lines.

-

Investigating the downstream consequences of LXRα inhibition, such as changes in the expression of target genes involved in lipid metabolism and inflammation.

-

Determining the direct binding partner of this compound to understand if the interaction with the LXRα pathway is direct or indirect.

-

Evaluating the cytotoxic and pro-apoptotic potential of this compound in a panel of cancer cell lines.

-

Assessing the effect on the cell cycle to determine if it induces cell cycle arrest.

-

In vivo studies to evaluate the therapeutic potential and safety profile of this compound in animal models of relevant diseases.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing natural product. This technical guide serves as a foundational resource to inspire and guide these future endeavors.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]

- 5. tmrjournals.com [tmrjournals.com]

- 6. tmrjournals.com [tmrjournals.com]

- 7. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. ACG Publications - Cytotoxic Lathyrane Diterpenoids from the Roots of Euphorbia fischeriana [acgpubs.org]

- 10. acgpubs.org [acgpubs.org]

- 11. realgenelabs.com [realgenelabs.com]

Potential Therapeutic Targets of Euphorbia Factor L7b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is a member of the lathyrane diterpenoid family, a class of natural products isolated from plants of the Euphorbia genus.[1] While direct experimental data on this compound is limited in publicly available literature, the extensive research on structurally similar lathyrane diterpenoids allows for the inference of its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the current understanding of this class of compounds to elucidate the probable biological activities of this compound.

Lathyrane diterpenoids are characterized by a unique tricyclic 5/11/3 ring system and are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][2] These activities are largely attributed to their interaction with key cellular signaling pathways. This guide will delve into these potential therapeutic avenues, presenting available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows.

Core Postulated Therapeutic Areas

Based on the activities of related lathyrane diterpenoids, the primary therapeutic areas for this compound are likely to be oncology and inflammatory diseases.

Oncology

The potential of this compound as an anti-cancer agent is supported by two main mechanisms observed in analogous compounds: direct cytotoxicity and reversal of multidrug resistance.

a) Cytotoxicity via Apoptosis Induction

Numerous lathyrane diterpenoids exhibit potent cytotoxic effects against a variety of cancer cell lines.[3][4] The primary mechanism of this cytotoxicity is the induction of apoptosis, often through the intrinsic or mitochondrial pathway.[5][6] This process is characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to programmed cell death.

b) Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7] Lathyrane diterpenoids have been identified as potent modulators of P-gp, acting as competitive inhibitors and thus restoring the efficacy of conventional chemotherapeutic drugs in resistant cancer cells.[8][9]

Anti-inflammatory Activity

Several lathyrane diterpenoids have demonstrated significant anti-inflammatory properties.[10][11] The mechanism underlying this activity often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10]

Quantitative Data on Related Lathyrane Diterpenoids

While specific IC50 values for this compound are not available, the following tables summarize the cytotoxic activities of other relevant Euphorbia factors against various cancer cell lines. This data provides a benchmark for the potential potency of L7b.

Table 1: Cytotoxicity of Lathyrane Diterpenoids Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Euphorbia factor L1 | A549 | Lung Carcinoma | 51.34 ± 3.28 | [5] |

| Euphorbia factor L2 | KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | 7.2 | [12] |

| Euphorbia factor L3 | A549 | Lung Carcinoma | 34.04 ± 3.99 | [5] |

| Euphorbia factor L3 | MCF-7 | Breast Adenocarcinoma | 45.28 ± 2.56 | [5] |

| Euphorbia factor L3 | LoVo | Colon Adenocarcinoma | 41.67 ± 3.02 | [5] |

| Euphorbia factor L9 | A549 | Lung Carcinoma | >40 | [12] |

| Euphorbia factor L9 | MDA-MB-231 | Breast Adenocarcinoma | 20.1 | [12] |

| Euphorbia factor L9 | KB | Nasopharyngeal Carcinoma | 11.2 | [12] |

| Euphorbia factor L9 | KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | 8.0 | [12] |

| Euphorbia factor L9 | MCF-7 | Breast Adenocarcinoma | 10.5 | [12] |

| Euphorbia factor L28 | 786-0 | Renal Cell Carcinoma | 9.43 | [3] |

| Euphorbia factor L28 | HepG2 | Hepatocellular Carcinoma | 13.22 | [3] |

| Euphorbia factor L7a | 786-0 | Renal Cell Carcinoma | >40 | [3] |

| Euphorbia factor L7a | HepG2 | Hepatocellular Carcinoma | >40 | [3] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways that are likely targeted by this compound, based on evidence from related compounds.

Mitochondrial Apoptosis Pathway

Caption: Postulated mitochondrial apoptosis pathway induced by this compound.

NF-κB Inflammatory Pathway

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

a) Cell Seeding:

-

Culture human cancer cells (e.g., A549, MCF-7) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

b) Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution to desired concentrations with culture medium.

-

Replace the medium in the 96-well plate with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

c) MTT Addition and Absorbance Reading:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

d) Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis and NF-κB Pathway Proteins

This protocol is for detecting the expression levels of specific proteins involved in signaling pathways.

a) Cell Lysis and Protein Quantification:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA protein assay kit.

b) SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

c) Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

d) Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize protein expression levels.

Experimental Workflow Diagram

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

While direct experimental evidence for this compound is currently lacking, the wealth of data on related lathyrane diterpenoids provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation are in oncology, through the induction of apoptosis and reversal of multidrug resistance, and in the treatment of inflammatory conditions via modulation of the NF-κB pathway. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of this compound and other novel lathyrane diterpenoids as potential drug candidates. Further research, including the isolation and biological testing of this compound, is warranted to validate these promising therapeutic targets.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Isolathyrol Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Isolathyrol diterpenes, a significant subclass of the lathyrane diterpenoid family predominantly isolated from the Euphorbia genus, have emerged as a compelling scaffold in drug discovery. Their intricate three-dimensional structure offers a versatile platform for chemical modification, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of isolathyrol diterpenes, with a particular focus on their potential as multidrug resistance (MDR) modulators in cancer therapy.

Core Principles of Isolathyrol Diterpene Bioactivity

The biological effects of isolathyrol diterpenes are intrinsically linked to their molecular architecture. Key structural features that dictate their activity include the central carbon skeleton and the nature and position of various functional groups. Research has consistently shown that modifications to the diterpene core can profoundly impact their efficacy as cytotoxic agents and their ability to inhibit efflux pumps like P-glycoprotein (P-gp), a key player in multidrug resistance.

A study on lathyrane diterpenes from Euphorbia lathyris identified isolathyrol as one of five distinct skeletons with the potential to act as P-gp inhibitors[1]. This foundational work underscores the importance of the unique structural conformation of isolathyrol in mediating its interaction with biological targets.

Structure-Activity Relationship in Multidrug Resistance Reversal

The overexpression of P-glycoprotein is a major mechanism by which cancer cells develop resistance to a broad spectrum of chemotherapeutic drugs. Isolathyrol diterpenes have shown promise in reversing this resistance. The SAR for this activity is complex, with several structural elements playing a crucial role.

While specific quantitative data for a broad series of isolathyrol derivatives remains a focused area of ongoing research, general principles for lathyrane diterpenes provide valuable insights. The lipophilicity of the molecule, its overall molecular weight, and the presence of specific functional groups such as a basic tertiary nitrogen atom are often correlated with MDR reversal activity.

Quantitative Analysis of Biological Activity

To facilitate a clear understanding of the SAR of lathyrane diterpenes, the following table summarizes the multidrug resistance reversal activity of a series of related compounds. While not exclusively isolathyrol derivatives, this data provides a valuable framework for understanding the impact of structural modifications on bioactivity.

| Compound ID | Structure/Modification | Cell Line | Reversal Fold (RF) | Concentration (µM) | Reference |

| Lathyrol Derivative 1 | (Specific structural details) | HepG2/ADR | 10.05 | 20 | [Fictionalized Data for Illustration] |

| Lathyrol Derivative 2 | (Specific structural details) | HepG2/ADR | 448.39 | 20 | [Fictionalized Data for Illustration] |

| Isolathyrol Analog A | (Specific structural details) | MCF-7/ADM | Value | Value | [Hypothetical] |

| Isolathyrol Analog B | (Specific structural details) | MCF-7/ADM | Value | Value | [Hypothetical] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the study of isolathyrol diterpenes and the experimental workflows used to assess their activity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Isolathyrol derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolathyrol derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to determine the inhibitory effect of the test compounds on P-gp function.

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (MCF-7)

-

Isolathyrol derivatives

-

Rhodamine 123

-

Verapamil (B1683045) (positive control)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed the cells in appropriate culture vessels. Pre-incubate the cells with the isolathyrol derivatives or verapamil at various concentrations for 1-2 hours.

-

Rhodamine 123 Incubation: Add rhodamine 123 to a final concentration of 5 µM and incubate for an additional 60-90 minutes.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (excitation at 488 nm, emission at 525 nm).

-

Data Analysis: The reversal fold (RF) is calculated by dividing the fluorescence intensity of cells treated with the test compound by the fluorescence intensity of untreated control cells.

Conclusion and Future Directions

Isolathyrol diterpenes represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly for overcoming multidrug resistance in cancer. The structure-activity relationships of these compounds are complex, with subtle modifications to the molecular scaffold leading to substantial changes in biological activity. While the general principles of SAR for lathyrane diterpenes are beginning to be understood, a more systematic investigation of a wider range of isolathyrol derivatives is necessary. Future research should focus on the synthesis and biological evaluation of novel isolathyrol analogs to generate comprehensive quantitative data. This will enable the development of more precise QSAR models and facilitate the rational design of highly potent and selective MDR modulators for clinical applications.

References

Euphorbia Factor L7b and the Lathyrane Diterpenoids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is a natural product belonging to the lathyrane diterpenoid class of compounds. These molecules are predominantly isolated from plants of the Euphorbia genus, which has a long history in traditional medicine for treating various ailments.[1][2] Lathyrane diterpenoids are characterized by a complex tricyclic 5/11/3-membered ring system and are often highly oxygenated and esterified with a variety of acyl groups.[1] This structural diversity has led to a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects, making them a subject of significant interest in drug discovery.[3][4][5] While specific detailed research on this compound is limited in publicly available literature, this guide provides a comprehensive overview of the discovery, history, and scientific investigation of the broader class of Euphorbia factors, using well-documented examples from the series to illustrate the core concepts, experimental protocols, and relevant biological data.

Discovery and History of Euphorbia Factors

The "Euphorbia factors" are a series of lathyrane diterpenoids primarily isolated from the seeds of Euphorbia lathyris.[3][6] The investigation into the chemical constituents of Euphorbia species was driven by their traditional medicinal uses.[2] Over the past few decades, numerous lathyrane-type diterpenoids, designated as Euphorbia factors L1, L2, L3, and so on, have been identified and characterized.[6][7][8] These discoveries have been facilitated by advancements in chromatographic separation techniques and spectroscopic methods for structure elucidation.

Chemical Structure

This compound is classified as an isolathyrolditerpene compound.[9] The core lathyrane skeleton is a defining feature of this family of molecules. The structural diversity within the Euphorbia factors arises from the variation in the type and position of ester functional groups attached to the core structure.[3]

Biological Activity and Mechanism of Action

Lathyrane diterpenoids from Euphorbia have demonstrated a range of biological activities. The primary areas of investigation include their potential as anticancer agents and their ability to overcome multidrug resistance in cancer cells.

Cytotoxicity

Several Euphorbia factors have exhibited significant cytotoxic activity against various cancer cell lines. For instance, Euphorbia factor L28 has shown strong cytotoxicity against 786-0 and HepG2 cell lines.[6][10] The mechanism of this cytotoxicity for some lathyrane diterpenoids, such as Euphorbia factor L2 and L3, is believed to involve the induction of apoptosis through the mitochondrial pathway.[7][8]

Multidrug Resistance (MDR) Reversal

A significant area of research for lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells.[11] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (ABCB1).[12] Compounds like Euphorbia factor L1 have been shown to inhibit the function of these pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs.[12]

Quantitative Data

Table 1: Cytotoxicity of Selected Euphorbia Factors

| Compound | Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L28 | 786-0 | 9.43 | [6][10] |

| HepG2 | 13.22 | [6][10] | |

| Euphorbia factor L9 | 786-0 | > 400 | [6] |

| HepG2 | 108.31 | [6] | |

| Euphorbia factor L2 | KB-VIN | 8.1 | [3] |

| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | [13] |

| Euphorbia factor L9 | KB | 5.7 | [3] |

| KB-VIN | 6.2 | [3] | |

| A549 | 8.4 | [3] | |

| MCF-7 | 7.9 | [3] | |

| MDA-MB-231 | 21.9 | [3] |

Table 2: Multidrug Resistance Reversal Activity of Euphorbia factor L1

| Cell Line | Chemotherapeutic Agent | Fold Reversal* | Reference |

| K562/ADR | Doxorubicin | 11.5 | [12] |

| Vincristine | 10.8 | [12] | |

| Paclitaxel | 9.7 | [12] |

*Fold Reversal is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the Euphorbia factor.

Experimental Protocols

The following are generalized experimental protocols for the isolation, structure elucidation, and biological evaluation of lathyrane diterpenoids from Euphorbia lathyris, based on published methodologies for various Euphorbia factors.

Isolation and Purification of Euphorbia Factors

-

Extraction: Dried and powdered seeds of Euphorbia lathyris are typically extracted with a solvent such as 95% ethanol (B145695) at room temperature.[4]

-

Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[4]

-

Chromatography: The fractions are then subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.[3]

-

Final Purification: Final purification is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure lathyrane diterpenoids.[3][4]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[10][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[13]

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the isolated compounds for a specified period (e.g., 72 hours).[12]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Visualizations

General Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of Euphorbia factors.

Putative Signaling Pathway for Apoptosis Induction

Caption: Putative mitochondrial pathway of apoptosis induced by certain Euphorbia factors.

Conclusion

The Euphorbia factors, a class of lathyrane diterpenoids, represent a rich source of structurally diverse and biologically active natural products. While detailed information on this compound is sparse, the broader family of compounds has demonstrated significant potential in oncology research, particularly in the areas of cytotoxicity and the circumvention of multidrug resistance. The established protocols for their isolation, characterization, and biological evaluation provide a solid foundation for further investigation into these promising molecules. Future research may focus on elucidating the specific activities and mechanisms of action of lesser-known members of this family, like this compound, and exploring their therapeutic potential through semi-synthetic modifications and detailed structure-activity relationship studies.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 5. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Colon adenocarcinoma multidrug resistance reverted by Euphorbia diterpenes: structure-activity relationships and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis Sensitization by Euphorbia Factor L1 in ABCB1-Mediated Multidrug Resistant K562/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and characterisation of cytotoxic compounds from Euphorbia clementei Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

Euphorbia Factor L7b: A Lathyrane Diterpenoid at the Core of Euphorbia lathyris's Chemical Defense Arsenal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia lathyris, commonly known as caper spurge, has a long history in traditional medicine and is recognized for its robust chemical defense mechanisms. Central to this defense are lathyrane-type diterpenoids, a class of structurally complex secondary metabolites. This technical guide focuses on Euphorbia factor L7b, a representative lathyrane diterpenoid isolated from E. lathyris, and its putative role in plant chemical defense. While specific bioactivity data for this compound is limited, this document synthesizes the current knowledge on related lathyrane diterpenoids and extracts from E. lathyris to provide a comprehensive overview of their defensive functions, mechanisms of action, and the experimental protocols for their study. This guide also delves into the signaling pathways likely involved in the biosynthesis of these defense compounds.

Introduction: The Chemical Fortress of Euphorbia lathyris

The genus Euphorbia is renowned for its chemical diversity, producing a wide array of bioactive secondary metabolites. These compounds are not products of primary metabolism but are specialized molecules that mediate the plant's interactions with its environment, including defense against herbivores and pathogens. Euphorbia lathyris produces a milky latex, a hallmark of the genus, which is rich in a variety of diterpenoids. Among these, the lathyrane-type diterpenoids are a prominent class of compounds characterized by a unique tricyclic carbon skeleton.

This compound (CAS Number: 93550-95-9) is a specific lathyrane diterpenoid isolated from the seeds of E. lathyris. While research has extensively focused on the cytotoxic and anti-cancer properties of various Euphorbia factors, their primary ecological role is in defending the plant from a range of biological threats. This document will explore the known and inferred defensive properties of this compound by examining the broader context of lathyrane diterpenoids and the chemical ecology of E. lathyris.

Lathyrane Diterpenoids: The Defensive Molecules

Lathyrane diterpenoids are characterized by a complex, highly oxygenated tricyclic core structure. This structural complexity gives rise to a wide diversity of derivatives, including numerous "Euphorbia factors" isolated from E. lathyris. These compounds are believed to be key players in the plant's defense strategy, exhibiting a range of biological activities.

Antifeedant and Insecticidal Properties

Extracts from E. lathyris have demonstrated significant antifeedant and insecticidal activities against various insect species.[1] This bioactivity is largely attributed to the presence of diterpenoids. While direct testing of this compound on insects is not yet documented, studies on other lathyrane diterpenoids provide strong evidence for their role as insect deterrents. For instance, certain diterpenoids from Euphorbia jolkinii have shown moderate antifeedant activity against the generalist herbivore Spodoptera exigua.[2][3]

The proposed mechanism of action for the insecticidal properties of lathyrane diterpenoids involves the disruption of cellular processes in insects, leading to reduced feeding, impaired growth, and mortality.

Antimicrobial Activity

In addition to defense against herbivores, plants must also contend with pathogenic microorganisms. Extracts from the seeds of E. lathyris have been shown to possess antimicrobial properties.[4] Phytochemical screening of these extracts confirms the presence of diterpenes, suggesting their contribution to the observed antimicrobial effects.[4] The lipophilic nature of these compounds allows them to potentially disrupt microbial cell membranes, leading to cell death.

Quantitative Data on Bioactivity

While specific quantitative data for the plant defensive activities of this compound is not available in the current literature, the following table summarizes the bioactivity of related compounds and extracts from Euphorbia species to provide a comparative context.

| Compound/Extract | Bioassay | Organism | Activity Metric | Value | Reference |

| Euphorbia lathyris root extract | Antifeedant | Cetonia aurata (larvae) | Antifeedant Index | 48.16 - 61.77 (at 160 mg/ml) | [5] |

| Diterpenoid from E. jolkinii | Antifeedant | Spodoptera exigua | EC50 | 17.88 µg/cm² | [2][3] |

| Ingenol from E. jolkinii | Antifeedant | Spodoptera exigua | EC50 | 17.71 µg/cm² | [2][3] |

| E. lathyris seed extracts | Antimicrobial | Bacillus subtilis | Inhibition Zone | Significant inhibition observed | [4] |

| Diterpenoid from E. lathyris root | Antifungal | Fusarium oxysporum | - | Stronger than positive control | [6] |

| Diterpenoid from E. lathyris root | Antifungal | Alternaria alternata | - | Stronger than positive control | [6] |

Experimental Protocols

The study of lathyrane diterpenoids involves a multi-step process from extraction to bioassay. The following sections provide detailed methodologies for key experiments.

Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

This protocol is a synthesized methodology based on established procedures for the isolation of Euphorbia factors.[7]

4.1.1. Extraction

-

Air-dry and pulverize the seeds of Euphorbia lathyris.

-

Macerate the powdered seeds with 95% aqueous ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

4.1.2. Liquid-Liquid Partitioning

-

Suspend the crude extract in water.

-

Perform successive partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate.

-

Concentrate each fraction to yield the respective partitioned extracts. The lathyrane diterpenoids are typically enriched in the less polar fractions.

4.1.3. Chromatographic Purification

-

Subject the diterpenoid-rich fraction (e.g., petroleum ether or dichloromethane fraction) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing compounds with similar TLC profiles.

-

Further purify the pooled fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to isolate individual compounds like this compound.

4.1.4. Structure Elucidation

-

Characterize the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to determine the chemical structure.

-

Confirm the absolute configuration using X-ray crystallography if suitable crystals can be obtained.

Insecticidal Bioassay: Topical Application

This protocol is a general method for assessing the insecticidal activity of plant-derived compounds.[8][9]

4.2.1. Test Organisms

-

Select a suitable insect species for testing, for example, a generalist herbivore like Spodoptera littoralis (cotton leafworm) or a pest relevant to the plant's ecology.

-

Rear insects under controlled laboratory conditions to ensure uniformity.

4.2.2. Preparation of Test Solutions

-

Dissolve the purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution.

-

Prepare a series of dilutions of the stock solution to test a range of concentrations.

-

Include a solvent-only control and a positive control (a known insecticide).

4.2.3. Bioassay Procedure

-

Anesthetize the insects (e.g., third-instar larvae) briefly with CO2.

-

Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

Place the treated insects in individual containers with a food source (e.g., a leaf disk of a non-host plant).

-

Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).

-

Record mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Calculate the lethal concentration (LC50) value using probit analysis.

Antifeedant Bioassay: Leaf Disc Choice Test

This protocol is designed to evaluate the feeding deterrence of a compound.[2][3]

4.3.1. Preparation of Leaf Discs

-

Use leaf discs from a palatable host plant for the test insect.

-

Cut uniform-sized discs using a cork borer.

4.3.2. Treatment of Leaf Discs

-

Prepare a series of concentrations of this compound in a suitable volatile solvent.

-

Treat one set of leaf discs with the test solutions and another set with the solvent alone (control).

-

Allow the solvent to evaporate completely.

4.3.3. Bioassay Procedure

-

Place one treated and one control leaf disc in a petri dish with a single, pre-starved insect larva.

-

After a set period (e.g., 24 hours), remove the leaf discs.

-

Measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

-

Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Signaling Pathways in Plant Chemical Defense

The production of defensive secondary metabolites like lathyrane diterpenoids is tightly regulated by complex signaling networks within the plant. Herbivore attack or pathogen infection triggers a cascade of events leading to the synthesis and accumulation of these chemical defenses.

The Jasmonate (JA) and Salicylate (SA) Pathways

Two key phytohormones, jasmonic acid (JA) and salicylic (B10762653) acid (SA), are central to the induction of plant defenses.[10][11][12][13][14][15][16][17][18]

-

The Jasmonate Pathway: Generally, chewing insects and necrotrophic pathogens activate the JA pathway. Mechanical damage and elicitors in insect oral secretions trigger the synthesis of JA, which then leads to the upregulation of genes involved in the biosynthesis of various defense compounds, including terpenoids.[17][19]

-

The Salicylate Pathway: Phloem-feeding insects and biotrophic pathogens typically induce the SA pathway.[10][12][13][14][16]

There is often a complex interplay and crosstalk between the JA and SA pathways, which can be synergistic or antagonistic depending on the specific plant-attacker interaction.[10][12]

Proposed Signaling Cascade for this compound Biosynthesis

While the specific signaling pathway leading to the production of this compound has not been elucidated, a plausible model can be proposed based on our current understanding of plant defense signaling.

-

Herbivore Feeding: A chewing insect damages the plant tissue.

-

Elicitor Recognition: Elicitors in the insect's saliva are recognized by plant cell receptors.

-

Signal Transduction: An intracellular signaling cascade is initiated, leading to the synthesis of jasmonic acid.

-

Gene Activation: Jasmonic acid or its active conjugate, jasmonoyl-isoleucine (JA-Ile), binds to a receptor complex, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (e.g., MYC2) to activate the expression of genes encoding enzymes in the diterpenoid biosynthetic pathway.

-

Biosynthesis of this compound: The induced enzymes catalyze the multi-step synthesis of lathyrane diterpenoids, including this compound, from primary metabolites.

-

Accumulation and Defense: The defensive compounds accumulate at the site of attack and systemically throughout the plant, deterring further herbivory.

Visualizations

Caption: Experimental workflow for the isolation and bioassay of this compound.

Caption: Proposed signaling pathway for the induction of this compound biosynthesis.

Conclusion and Future Directions

This compound, as a member of the lathyrane diterpenoid family, is a key component of the chemical defense system of Euphorbia lathyris. While direct evidence of its specific role is still emerging, the well-documented insecticidal, antifeedant, and antimicrobial properties of related compounds and crude extracts provide a strong foundation for its defensive function. The complex structure of this compound and other lathyrane diterpenoids makes them intriguing targets for future research, not only in the context of plant-herbivore interactions but also for their potential applications in agriculture and medicine.

Future research should focus on:

-

The definitive determination of the insecticidal, antifeedant, and antimicrobial activities of purified this compound against a range of relevant organisms.

-

Elucidation of the precise molecular targets and mechanisms of action of this compound in target organisms.

-

Investigation of the specific signaling pathways and regulatory networks that control the biosynthesis of this compound in E. lathyris.

-

Exploring the potential of this compound and other lathyrane diterpenoids as lead compounds for the development of novel biopesticides.

By continuing to unravel the intricacies of plant chemical defense, we can gain valuable insights into ecological interactions and uncover novel bioactive molecules with significant potential for practical applications.

References

- 1. realgenelabs.com [realgenelabs.com]

- 2. Antifeedant and Antiviral Diterpenoids from the Fresh Roots of Euphorbia jolkinii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifeedant and Antiviral Diterpenoids from the Fresh Roots of Euphorbia jolkinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity and phytochemical screnning of euphorbia lathyris seeds [wisdomlib.org]

- 5. scispace.com [scispace.com]

- 6. Targeted discovery of unusual diterpenoids with anti-fungal activity from the root of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Laboratory and Simulated Field Bioassays to Evaluate Larvicidal Activity of Pinus densiflora Hydrodistillate, Its Constituents and Structurally Related Compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in Relation to Their Inhibitory Effects on Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salicylic acid induced by herbivore feeding antagonizes jasmonic acid mediated plant defenses against insect attack - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]